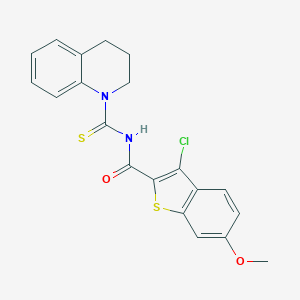
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. This compound has also been found to induce the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the context of its use. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, while in neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its low solubility in water can make it challenging to work with in some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound-based anticancer drugs, which could potentially offer a new approach to cancer treatment. Another area of interest is the use of this compound in neuroprotection, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory therapy.
Synthesis Methods
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide can be synthesized through a two-step process involving the reaction of 2-methylbenzoyl chloride with 1H-pyrazole to form 2-methyl-N-(1H-pyrazol-1-yl)benzamide, followed by the reaction of the intermediate product with sodium hydride and 2-methylphenylboronic acid to form this compound.
Scientific Research Applications
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in the treatment of neurodegenerative diseases. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O/c1-13-5-2-3-6-16(13)19-17(21)14-7-9-15(10-8-14)20-12-4-11-18-20/h2-12H,1H3,(H,19,21) |
InChI Key |
ZYURRRCHUSORAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B250148.png)
![2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B250152.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B250154.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
![1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B250159.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
![2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-ethylphenoxy)acetamide]](/img/structure/B250162.png)
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
![N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide](/img/structure/B250167.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B250172.png)

